molecular formula C19H17IN4O5S B381639 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide CAS No. 385405-85-6

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide

Cat. No.: B381639
CAS No.: 385405-85-6
M. Wt: 540.3g/mol
InChI Key: VFCZILZQHMZXKZ-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidinyl group, a sulfonyl group, and an iodinated benzamide moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyrimidinyl Group: This step involves the reaction of appropriate precursors to form the 2,6-dimethoxypyrimidin-4-yl group.

    Iodination: The iodination of the benzamide moiety is carried out using iodine or iodinating agents under controlled conditions.

    Coupling Reactions: The final step involves coupling the pyrimidinyl-sulfonyl intermediate with the iodinated benzamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization are employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated benzamide moiety allows for substitution reactions, where the iodine atom can be replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide
  • Phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate

Uniqueness

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide stands out due to its iodinated benzamide moiety, which imparts unique chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in research and industry.

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN4O5S/c1-28-17-11-16(22-19(23-17)29-2)24-30(26,27)15-8-6-14(7-9-15)21-18(25)12-4-3-5-13(20)10-12/h3-11H,1-2H3,(H,21,25)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCZILZQHMZXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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